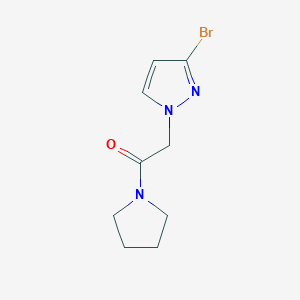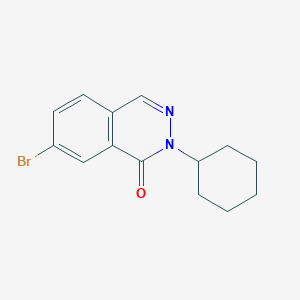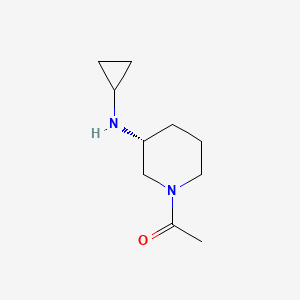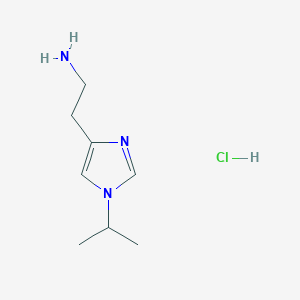
Methyl 2-(3,5-dichloro-6-methylpyridin-2-yl)-2H-1,2,3-triazole-4-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-(3,5-dichloro-6-methylpyridin-2-yl)-2H-1,2,3-triazole-4-carboxylate is a synthetic organic compound that belongs to the class of triazole derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(3,5-dichloro-6-methylpyridin-2-yl)-2H-1,2,3-triazole-4-carboxylate typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, such as the Hantzsch pyridine synthesis or the Chichibabin synthesis.
Introduction of Chlorine Atoms: Chlorination of the pyridine ring can be achieved using reagents like thionyl chloride or phosphorus pentachloride.
Formation of the Triazole Ring:
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.
化学反应分析
Types of Reactions
Methyl 2-(3,5-dichloro-6-methylpyridin-2-yl)-2H-1,2,3-triazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atoms on the pyridine ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridine derivatives.
科学研究应用
Methyl 2-(3,5-dichloro-6-methylpyridin-2-yl)-2H-1,2,3-triazole-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Used in the development of agrochemicals, such as herbicides and pesticides.
作用机制
The mechanism of action of Methyl 2-(3,5-dichloro-6-methylpyridin-2-yl)-2H-1,2,3-triazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The presence of the triazole ring is known to enhance binding affinity and specificity for certain targets, making it a valuable scaffold in drug design.
相似化合物的比较
Similar Compounds
Methyl 2-(3,5-dichloro-6-methylpyridin-2-yl)-2H-1,2,3-triazole-4-carboxylate: Unique due to its specific substitution pattern on the pyridine and triazole rings.
Methyl 2-(3,5-dichloropyridin-2-yl)-2H-1,2,3-triazole-4-carboxylate: Lacks the methyl group on the pyridine ring.
Methyl 2-(6-methylpyridin-2-yl)-2H-1,2,3-triazole-4-carboxylate: Lacks the chlorine atoms on the pyridine ring.
Uniqueness
The unique combination of the dichloro and methyl substituents on the pyridine ring, along with the triazole ring, imparts distinct chemical and biological properties to this compound. This makes it a valuable compound for various applications in research and industry.
属性
分子式 |
C10H8Cl2N4O2 |
|---|---|
分子量 |
287.10 g/mol |
IUPAC 名称 |
methyl 2-(3,5-dichloro-6-methylpyridin-2-yl)triazole-4-carboxylate |
InChI |
InChI=1S/C10H8Cl2N4O2/c1-5-6(11)3-7(12)9(14-5)16-13-4-8(15-16)10(17)18-2/h3-4H,1-2H3 |
InChI 键 |
CKYXKFQJBCQIHQ-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC(=C(C=C1Cl)Cl)N2N=CC(=N2)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![4-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-2(3H)-one](/img/structure/B11792457.png)

![2-(3-Aminophenyl)-4'-methyl-[4,5'-bithiazol]-2'-amine](/img/structure/B11792473.png)

![6-(4-Methoxy-3-nitrophenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxylic acid](/img/structure/B11792481.png)


